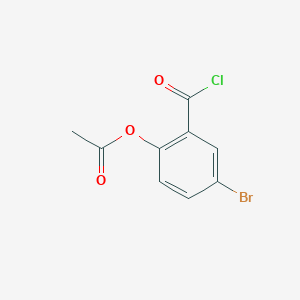![molecular formula C22H23ClN2O5 B13997174 Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate CAS No. 21863-93-4](/img/structure/B13997174.png)
Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a dihydrofuran ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core dihydrofuran ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorophenyl and methoxyphenyl groups may interact with enzymes or receptors, leading to changes in biological activity. The dihydrofuran ring can also play a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Similar compounds include other derivatives of dihydrofuran and those containing chlorophenyl and methoxyphenyl groups. For example:
- 4-Chlorophenyl isocyanide
- 4-Chlorophenyl methyl sulfide These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of functional groups in Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate makes it distinct and valuable for various applications.
Properties
CAS No. |
21863-93-4 |
|---|---|
Molecular Formula |
C22H23ClN2O5 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-5-[(4-methoxyphenyl)carbamoylamino]-2,2-dimethyl-3H-furan-4-carboxylate |
InChI |
InChI=1S/C22H23ClN2O5/c1-22(2)18(13-5-7-14(23)8-6-13)17(20(26)29-4)19(30-22)25-21(27)24-15-9-11-16(28-3)12-10-15/h5-12,18H,1-4H3,(H2,24,25,27) |
InChI Key |
MPRWUCUCAHTUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=C(O1)NC(=O)NC2=CC=C(C=C2)OC)C(=O)OC)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)

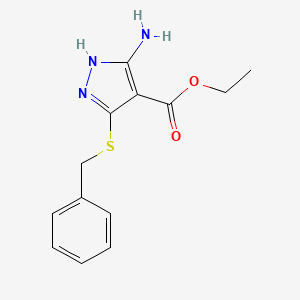

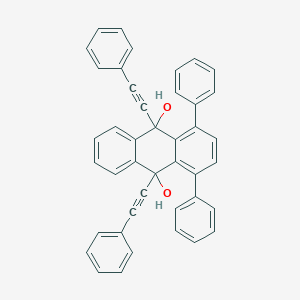

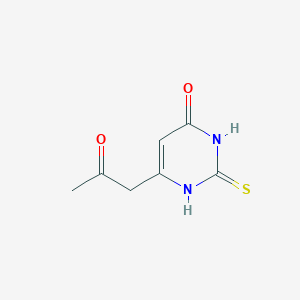
![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
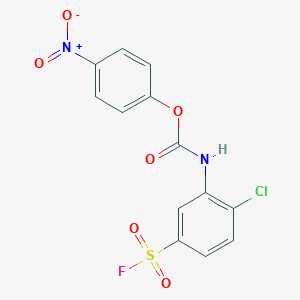
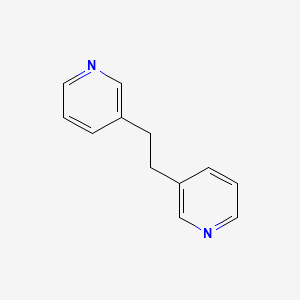

![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)

